1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.48. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives Formation
Compounds with structural motifs similar to "1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine" often serve as key intermediates in the synthesis of more complex molecules. For example, the synthesis of benzofuro[3,2-c]pyridine derivatives illustrates the versatility of related compounds in forming diverse heterocyclic structures, which are valuable in medicinal chemistry and material science Denisa Tarabová et al., 2010. These synthetic methodologies can be applied to produce derivatives with potential biological activities or novel materials with unique properties.
Receptor Binding and Neuroleptic Activities
Pyrrolo[2,3-b]pyridine derivatives and related compounds have been explored for their receptor binding capabilities, which can inform their use as neuroleptic agents. Research into 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b][3]benzazepine derivatives, for instance, demonstrates the potential neuroleptic activities through receptor binding studies, indicating the utility of such compounds in designing drugs targeting central nervous system disorders D. C. Remy et al., 1983.
Antimicrobial and Anticancer Properties
Several derivatives structurally related to the target compound have been assessed for their antimicrobial and anticancer properties. For example, synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum highlight the potential of these compounds in addressing bacterial and fungal infections in agricultural contexts K. Vinaya et al., 2009. Furthermore, microwave-assisted synthesis of polysubstituted 4H-pyran derivatives and their subsequent evaluation for anticancer activity underline the promise of related chemical frameworks in developing new therapeutic agents S. Hadiyal et al., 2020.
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
It’s worth noting that fgfr inhibitors generally work by binding to fibroblast growth factors, causing the receptor to undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. The activation of the FGFR signaling pathway, for instance, can facilitate cancer initiation, progression, and resistance to cancer therapy . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis . For instance, compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, significantly inhibited the migration and invasion abilities of 4T1 cells after treatment .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Cellular Effects
It has been shown that a similar compound, LKD1214, exhibits comparable potency to vismodegib in suppressing the Hedgehog (Hh) pathway activation . This suggests that 1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine may also have potential effects on cell signaling pathways.
Molecular Mechanism
It is speculated that it may interact with biomolecules and potentially influence gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported .
Properties
IUPAC Name |
1-[(1-benzylsulfonylpiperidin-4-yl)methyl]pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-26(25,16-18-5-2-1-3-6-18)23-13-8-17(9-14-23)15-22-12-10-19-7-4-11-21-20(19)22/h1-7,10-12,17H,8-9,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPZZADNRVXRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC3=C2N=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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